molecular formula C7H7BrO3 B3181423 2-(4-Bromofuran-2-yl)-1,3-dioxolane CAS No. 83953-42-8

2-(4-Bromofuran-2-yl)-1,3-dioxolane

Cat. No.: B3181423
CAS No.: 83953-42-8
M. Wt: 219.03 g/mol
InChI Key: YCMUCDYHDNYGOS-UHFFFAOYSA-N
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Description

2-(4-Bromofuran-2-yl)-1,3-dioxolane is a brominated furan derivative containing a 1,3-dioxolane ring. The compound is synthesized via acetal protection strategies to stabilize reactive aldehyde groups, enhancing electron density on the furan ring for subsequent reactions such as oxidative homocoupling . It has been utilized as an initiator in mechanochemical polymer scission studies, where its bromine substituent likely influences reactivity and stability under mechanical stress . The 1,3-dioxolane moiety serves as a protective group, enabling controlled deprotection under acidic conditions .

Properties

IUPAC Name

2-(4-bromofuran-2-yl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c8-5-3-6(11-4-5)7-9-1-2-10-7/h3-4,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMUCDYHDNYGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromofuran-2-yl)-1,3-dioxolane typically involves the bromination of furan derivatives followed by the formation of the dioxolane ring. One common method includes the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromofuran is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control, which enhances yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromofuran-2-yl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring can be oxidized to form furanones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of hydrogenated furan derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

2-(4-Bromofuran-2-yl)-1,3-dioxolane serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex molecules. The compound can participate in:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions: The furan ring can be oxidized to yield furanones.
  • Reduction Reactions: The bromine atom can be reduced to produce hydrogenated derivatives.

Table 1: Summary of Chemical Reactions

Reaction TypeProducts FormedCommon Reagents
SubstitutionAzido or thiocyanato derivativesSodium azide, potassium thiocyanate
OxidationFuranone derivativesPotassium permanganate, chromium trioxide
ReductionHydrogenated furan derivativesLithium aluminum hydride, palladium catalyst

Biological Applications

Bioactive Compound in Drug Discovery

Research has indicated that this compound may possess bioactive properties that are of interest in drug discovery. Its interactions with biological targets suggest potential therapeutic applications:

  • Anti-inflammatory Activity: Studies have explored its efficacy in reducing inflammation markers.
  • Antimicrobial Properties: The compound has been investigated for its ability to inhibit microbial growth.

Case Study: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial effects of various brominated compounds, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.

Industrial Applications

Development of Advanced Materials

The unique electronic and optical properties of this compound make it suitable for use in the development of advanced materials. Its incorporation into polymer matrices has been explored to enhance material performance in various applications.

Table 2: Industrial Applications Overview

Application AreaDescription
ElectronicsUsed in the formulation of conductive polymers
OptoelectronicsPotential use in light-emitting devices
Material ScienceEnhances properties of composite materials

Table 3: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-(4-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneContains boron; used in organometallic chemistryHigh stability under heat
(4-Bromofuran-2-yl)methanamine hydrochlorideAmino group present; potential for amine reactionsStrong nucleophilic character
2-(4-Bromofuran-2-yl)-2-oxoacetic acidCarboxylic acid; used in synthesis of estersReactivity towards alcohols

Mechanism of Action

The mechanism of action of 2-(4-Bromofuran-2-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring contribute to its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,3-Dioxolane Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Applications/Reactivity
This compound 4-Bromofuran C₇H₇BrO₃ 231.04 Polymer scission initiator ; acetal protection
2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane 6-Bromo-2,3-dimethoxyphenyl C₁₁H₁₃BrO₄ 313.12 NMR-characterized intermediate
2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane 5-Bromo-2-fluorophenyl C₉H₈BrFO₂ 275.07 Hazardous chemical (GHS-classified)
2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane Bromomethyl, 4-bromophenyl C₁₀H₁₀Br₂O₂ 321.99 High molar mass; bromine-rich structure
2-(2-Furyl)-1,3-dioxolane 2-Furyl C₇H₈O₃ 140.14 Oxidative coupling to bifurfural

Structural and Electronic Differences

  • Substituent Effects: The 4-bromofuran group in the target compound introduces steric bulk and electron-withdrawing effects, altering reactivity compared to non-brominated analogs like 2-(2-furyl)-1,3-dioxolane. Bromine enhances stability during mechanochemical processes but may reduce nucleophilicity relative to fluorine-containing derivatives (e.g., 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane) . Aromatic vs. Heterocyclic Substituents: Derivatives with phenyl groups (e.g., 2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane) exhibit distinct electronic profiles due to methoxy substituents, which donate electron density, contrasting with the electron-withdrawing bromofuran moiety .

Physicochemical Properties

  • Safety Profiles :
    • While 1,3-dioxolane itself is classified as hazardous , brominated derivatives like the target compound may exhibit distinct toxicity profiles due to reduced volatility and altered metabolic pathways .

Key Research Findings

Synthetic Utility : Brominated 1,3-dioxolanes are prioritized in polymer chemistry for their controlled reactivity, whereas phenyl-substituted derivatives serve as intermediates in organic synthesis .

Electronic Modulation : Bromine substituents enhance stability but reduce electron density compared to methoxy or fluorine groups, impacting reaction mechanisms .

Deprotection Sensitivity: Non-brominated acetals (e.g., 2-(2-furyl)-1,3-dioxolane) deprotect readily under acidic or oxidative conditions, whereas brominated analogs require harsher conditions .

Biological Activity

2-(4-Bromofuran-2-yl)-1,3-dioxolane is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The compound this compound can be synthesized through various chemical pathways involving brominated furan derivatives. The presence of the dioxolane ring contributes to its stability and reactivity, making it a valuable scaffold in drug development. The synthesis typically involves the use of brominated furan as a starting material, followed by cyclization reactions to form the dioxolane structure.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing the 1,3-dioxolane moiety exhibit significant antimicrobial activity. For instance, a series of dioxolane derivatives were tested for their efficacy against various bacterial strains. The findings indicated that certain derivatives displayed potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 625 to 1250 µg/mL .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

CompoundTarget BacteriaMIC (µg/mL)
1Staphylococcus aureus625
2Staphylococcus epidermidis1250
3Enterococcus faecalis625
4Pseudomonas aeruginosaNot Active

The antifungal activity was also assessed against Candida albicans, where several dioxolane derivatives exhibited notable antifungal properties .

Cytotoxicity and Antiviral Activity

In addition to antibacterial properties, some studies have explored the cytotoxic effects of dioxolanes on cancer cell lines. For example, modified nucleoside analogues containing dioxolane structures have shown promising antiviral activity against Epstein-Barr virus (EBV), with effective concentrations (EC50) as low as 0.033 µM . These findings highlight the potential of dioxolanes in developing antiviral therapies.

Case Study: Antiviral Activity Against EBV

A significant study investigated the antiviral effects of various dioxolane derivatives against EBV. The results showed that compounds like 5-vinyluridine dioxolane demonstrated strong antiviral activity, indicating their potential use in treating EBV-related malignancies . This study emphasizes the importance of exploring the structure-activity relationship (SAR) of dioxolanes to optimize their therapeutic efficacy.

Case Study: Antibacterial Screening

Another research effort focused on screening various dioxolane derivatives for antibacterial activity. The study revealed that while some compounds were ineffective against certain Gram-negative bacteria, they exhibited robust activity against Gram-positive strains. This selective activity suggests that further modifications to the structure may enhance their spectrum of activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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